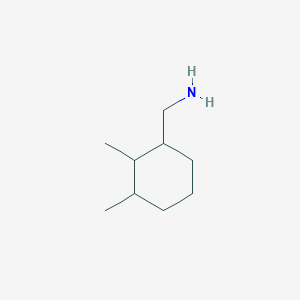

(2,3-Dimethylcyclohexyl)methanamine

Description

(2,3-Dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is a member of the amine family, characterized by the presence of an amino group attached to a cyclohexane ring substituted with two methyl groups at the 2 and 3 positions . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(2,3-dimethylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOFDIXJDYSDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylcyclohexyl)methanamine typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material, a cyclohexane derivative, is first prepared by introducing methyl groups at the 2 and 3 positions.

Amination: The cyclohexane derivative undergoes amination, where an amino group is introduced to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory methods but optimized for higher yields and purity. The process typically includes:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

Oxidation: Produces corresponding oxides and ketones.

Reduction: Yields simpler amines and hydrocarbons.

Substitution: Forms various substituted cyclohexane derivatives.

Scientific Research Applications

(2,3-Dimethylcyclohexyl)methanamine is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3-Dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylmethanamine: Similar structure but lacks the methyl groups at the 2 and 3 positions.

(2-Methylcyclohexyl)methanamine: Contains only one methyl group at the 2 position.

(3-Methylcyclohexyl)methanamine: Contains only one methyl group at the 3 position.

Uniqueness

(2,3-Dimethylcyclohexyl)methanamine is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. This structural feature can lead to different steric and electronic effects compared to its analogs .

Biological Activity

(2,3-Dimethylcyclohexyl)methanamine is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclohexane ring. This unique structure influences its chemical reactivity and biological interactions. The amino group in the compound allows it to participate in hydrogen bonding, which is crucial for its interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate several biological processes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell invasion and metastasis. For instance, it affects matrix metalloproteinases (MMPs), which are critical in tumor progression .

- Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers following treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Breast Cancer Research : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. It was found that the compound inhibited cell migration and invasion while also inducing apoptosis at specific concentrations. The results indicated a promising role for this compound in breast cancer therapy .

- Pharmacokinetics : In vivo studies demonstrated that after oral administration, this compound reached peak plasma concentrations of approximately 40 μM within five hours and exhibited a half-life of about two hours. These pharmacokinetic properties suggest favorable absorption and distribution characteristics for therapeutic applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexylmethanamine | Lacks methyl groups | Lower anti-cancer activity |

| (2-Methylcyclohexyl)methanamine | One methyl group at position 2 | Moderate anti-cancer properties |

| (3-Methylcyclohexyl)methanamine | One methyl group at position 3 | Similar activity to (2-Methyl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.